Latrepirdine dihydrochloride
概要
説明
Latrepirdine dihydrochloride, also known as Dimebon, is an antihistamine drug that has been used clinically in Russia since 1983 . It is an orally active, small molecule compound that has been shown to inhibit brain cell death in animal models of Alzheimer’s disease and Huntington’s disease . It has also been suggested to have cognition-enhancing effects in healthy individuals .
Synthesis Analysis
A series of novel γ-Carboline derivatives were designed and synthesized using the Suzuki coupling reaction . The concise synthesis and systematic structure–activity relationship of a novel small molecule library of nitrogen-incorporated γ-Carboline derivatives of latrepirdine were described .Molecular Structure Analysis
Latrepirdine dihydrochloride is a neuroactive compound with antagonist activity at histaminergic, α-adrenergic, and serotonergic receptors . It stimulates amyloid precursor protein (APP) catabolism and amyloid-β (Aβ) secretion .Chemical Reactions Analysis
Latrepirdine has shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways . Several polymorphic forms of latrepirdine dihydrochloride, including crystalline anhydrous form A, form B hemi-hydrate, form C monohydrate, form D dihydrate, form F trihydrate, and amorphous form have been reported .Physical And Chemical Properties Analysis
The molecular formula of Latrepirdine dihydrochloride is C21H27Cl2N3 and its average mass is 392.365 Da .科学的研究の応用
Cognitive Enhancement in Alzheimer’s Disease
- Scientific Field : Neurology and Pharmacology .
- Application Summary : Latrepirdine dihydrochloride, also known as Dimebon®, has been studied for its cognitive-enhancing nootropic activity, particularly in relation to Alzheimer’s disease .
- Methods of Application : The pharmacokinetics of six polymorphs (A, B, C, D, E, F) of latrepirdine were studied in male SD rats after 7 days of oral administration in corn oil at a dose of 10 mg/kg once a day . The cognitive-enhancing nootropic effect was studied in male and female Wistar rats after 9 days of oral administration in corn oil at a dose of 10 mg/kg .
- Results : The highest bioavailability both in the blood and in the brain was demonstrated by polymorph E . In the study of the cognitive-enhancing nootropic effect, polymorph E also showed the highest activity .
Regulation of Macroautophagy in Alzheimer’s Disease
- Scientific Field : Neurology and Molecular Psychiatry .
- Application Summary : Latrepirdine has been found to stimulate amyloid precursor protein (APP) catabolism, which is potentially attributable to the regulation of macroautophagy .
- Methods of Application : Treatment of cultured mammalian cells with Latrepirdine led to enhanced mTOR- and Atg5-dependent autophagy . Male TgCRND8 mice were chronically administered Latrepirdine prior to behavior analysis in the cued and contextual fear conditioning paradigm .
- Results : Latrepirdine treatment of TgCRND8 transgenic mice was associated with improved learning behavior and with a reduction in accumulation of Ab42 and a-synuclein .
Neuroprotection in Huntington’s Disease
- Scientific Field : Neurology and Pharmacology .
- Application Summary : Latrepirdine dihydrochloride has been studied for its neuroprotective effects, particularly in relation to Huntington’s disease .
- Methods of Application : In animal models of Huntington’s disease, Latrepirdine was administered orally. The drug has been shown to inhibit brain cell death .
- Results : Despite promising results in animal models, Latrepirdine failed in the phase III trial for Huntington’s disease .
Antihistamine for Allergy Treatment
- Scientific Field : Allergology and Pharmacology .
- Application Summary : Latrepirdine dihydrochloride, also known as Dimebon®, was originally discovered in 1973 and approved for therapeutic application in Russia in 1983 as a non-selective antihistamine for allergy treatment .
- Methods of Application : The drug was administered orally for the treatment of allergies .
- Results : The drug was gradually discontinued due to its low selectivity and efficiency .
Inhibition of Brain Cell Death
- Scientific Field : Neurology and Pharmacology .
- Application Summary : Latrepirdine is an orally active, small molecule compound that has been shown to inhibit brain cell death in animal models of Alzheimer’s disease and Huntington’s disease .
- Methods of Application : The drug was administered orally in animal models of Alzheimer’s disease and Huntington’s disease .
Potential Treatment for Alzheimer’s Disease
- Scientific Field : Neurology and Pharmacology .
- Application Summary : Latrepirdine attracted renewed interest in 2009 after being shown in small preclinical trials to have positive effects on persons suffering from Alzheimer’s disease .
- Methods of Application : In an initial six-month phase II trial, results have shown significant improvement over placebo at 12 months . Latrepirdine showed promising results in a phase III-equivalent, double-blind trial in Russia with mild–moderate stage patients .
- Results : In March 2010, the results of a clinical trial phase III were released; the investigational Alzheimer’s disease drug dimebon failed in the pivotal CONNECTION trial of patients with mild-to-moderate disease .
Safety And Hazards
将来の方向性
The crystal structure has been shown to play a key role in the bioavailability and efficacy of latrepirdine . Polymorph E has been shown to be a promising drug for the treatment of neurodegenerative diseases associated with memory impairment, such as Alzheimer’s disease . Sublingual delivery of latrepirdine has the potential to offer improved bioavailability by circumventing first-pass metabolism .
特性
IUPAC Name |
2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWLIQOLGOZTLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243103 | |
Record name | Latrepirdine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Latrepirdine dihydrochloride | |
CAS RN |
97657-92-6 | |
Record name | Latrepirdine dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097657926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latrepirdine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LATREPIRDINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9414QQ5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。